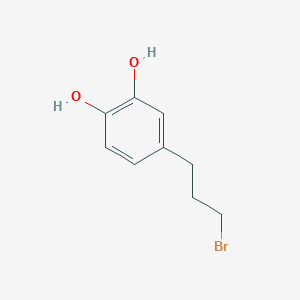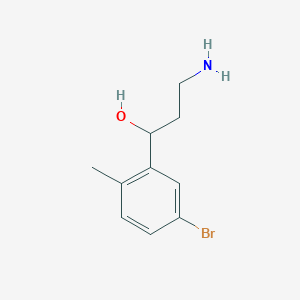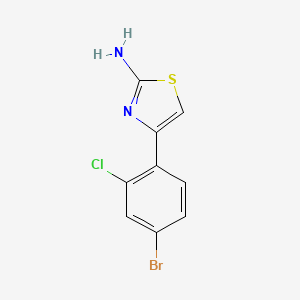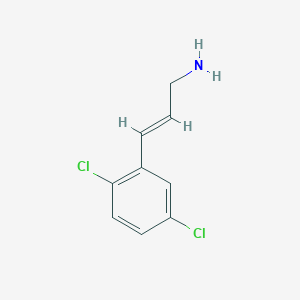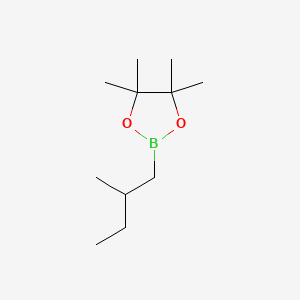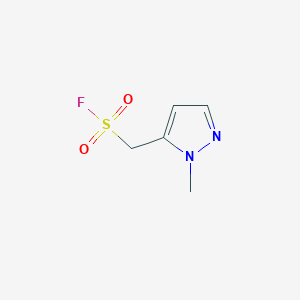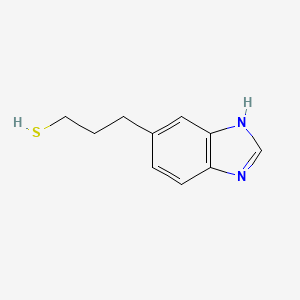
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to the benzodiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propane Chain: The propane chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of Thiol Group: The thiol group can be introduced through thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions efficiently.
化学反応の分析
Types of Reactions
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Thioethers, thioesters.
科学的研究の応用
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
3-(1h-1,3-Benzodiazol-1-yl)propan-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(1h-1,3-Benzodiazol-2-yl)propanoate: Contains an ester group instead of a thiol group.
Uniqueness
3-(1h-1,3-Benzodiazol-5-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
3-(3H-benzimidazol-5-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-5-1-2-8-3-4-9-10(6-8)12-7-11-9/h3-4,6-7,13H,1-2,5H2,(H,11,12) |
InChIキー |
BLCNGCRISKYHSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CCCS)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


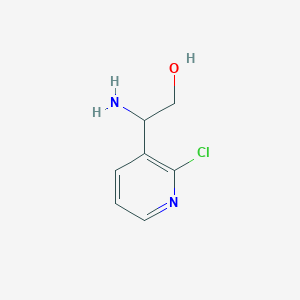
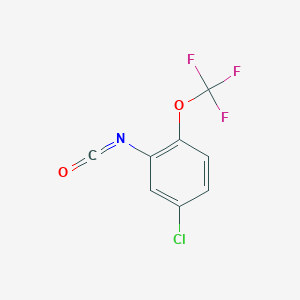


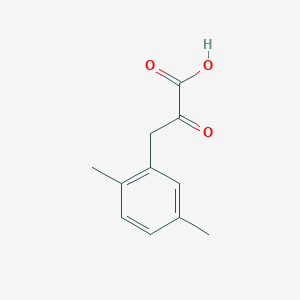
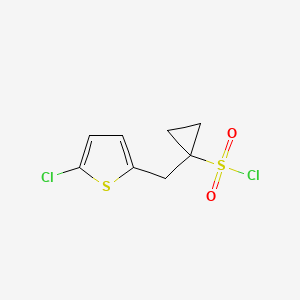
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
